(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXQEMAVSUSSJ-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and diethyl oxalate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the oxolane ring.
Chiral Resolution: The final step involves chiral resolution to obtain the (2R,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to scale up the production efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The oxolane ring and fluorophenyl group influence oxidative transformations. Key pathways include:
a. Oxolane Ring Oxidation
The compound undergoes regioselective oxidation at the oxolane ring’s C3 position to form ketone derivatives. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous | 3-Oxo-2-(4-fluorophenyl)oxolane-3-carboxylic acid | 72% |
Mechanistic studies suggest the reaction proceeds via radical intermediates, with the fluorine atom stabilizing transition states through inductive effects.
Reduction Reactions
The carboxylic acid moiety and oxolane ring participate in selective reductions:
a. Carboxylic Acid Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:
| Reagent | Solvent | Temperature | Product | Selectivity | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0–25°C | (2R,3R)-2-(4-fluorophenyl)oxolane-3-methanol | >95% |
The reaction retains stereochemistry at C2 and C3, as confirmed by chiral HPLC.
b. Oxolane Ring Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) opens the oxolane ring, yielding a dihydroxy intermediate, which further dehydrates to form a γ-lactone .
Substitution Reactions
The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
a. Fluorine Displacement
Replacing fluorine with nucleophiles like amines or alkoxides requires activating groups. For example:
| Nucleophile | Catalyst | Product | Kₐ (M⁻¹) | Source |
|---|---|---|---|---|
| Piperidine | CuI/1,10-phen | 2-(4-Piperidinophenyl)oxolane-3-carboxylic acid | 3.2×10³ |
The reaction proceeds via a Meisenheimer complex, with the oxolane ring’s electron-donating effect enhancing reactivity .
Esterification and Amidation
The carboxylic acid readily forms esters and amides, critical for prodrug development:
a. Methyl Ester Formation
Methanol under acidic conditions yields the methyl ester:
| Reagent | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| H₂SO₄/CH₃OH | Reflux, 12 h | Methyl (2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylate | 99% |
b. Amide Coupling
Carbodiimide-mediated coupling with amines produces bioactive analogs:
| Amine | Coupling Agent | Product | κ-opioid Kₑ (nM) | Source |
|---|---|---|---|---|
| Valinol | EDC/HOBt | (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxamide | 0.024 |
Stereochemical Stability
The compound’s stereochemistry remains intact under most conditions due to the rigid oxolane ring. Racemization occurs only at high temperatures (>150°C) or strong acidic/basic conditions .
Scientific Research Applications
Chemical Synthesis
(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid serves as a critical building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows it to be transformed into more complex molecules. For example:
- Oxidation can yield corresponding ketones or aldehydes.
- Reduction can convert the carboxylic acid group into an alcohol or aldehyde.
These transformations are essential for synthesizing pharmaceuticals and other bioactive compounds.
Research has indicated potential biological activities associated with (2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid. Studies suggest it may interact with specific enzymes or receptors in biological systems, potentially leading to anti-inflammatory and analgesic effects. Understanding these interactions is crucial for developing new therapeutic agents.
Medicinal Chemistry
The compound is under investigation for its therapeutic properties. Its unique structure allows it to modulate biological pathways effectively. For instance:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines.
- Analgesic Properties : It has been evaluated for pain relief mechanisms through receptor modulation.
Material Science
In industrial applications, (2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid is being explored for developing new materials and chemical processes. Its chemical stability and reactivity make it suitable for creating novel polymers and composites.
Case Studies
Several studies have documented the applications of (2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid:
- Synthesis of Bioactive Compounds : A study demonstrated the use of this compound as a precursor in synthesizing biologically active derivatives that exhibit enhanced pharmacological profiles compared to their non-fluorinated counterparts.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with cyclooxygenase enzymes showed promising results in reducing inflammation markers in vitro.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The oxolane ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Effects: The 4-fluorophenyl group offers a balance of electronegativity and steric bulk compared to 4-chlorophenyl. Fluorine’s smaller van der Waals radius (1.47 Å vs.
- Carboxylic Acid Acidity : Fluorine’s electron-withdrawing effect may lower the pKa of the carboxylic acid compared to alkyl-substituted analogs (e.g., octyl in C₁₃H₂₀O₄), increasing solubility in physiological environments .
- Biological Relevance : Fluorophenyl-substituted compounds are prevalent in pharmaceuticals (e.g., statins in ), where fluorine enhances metabolic stability and bioavailability .
Biological Activity
(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid is an organic compound that has garnered attention due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a chiral oxolane ring with a carboxylic acid functional group and a para-fluorophenyl moiety. The chiral centers at positions 2 and 3 significantly influence its biological interactions. The fluorophenyl group enhances its chemical properties, potentially impacting its pharmacological profile.
Biological Activity
Preliminary research indicates that (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid exhibits several biological activities:
- Antimicrobial Properties : Similar oxolane derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds with carboxylic acid groups often possess anti-inflammatory properties.
- Cytotoxicity Against Cancer Cells : Some studies suggest that related compounds can induce apoptosis in tumor cells, indicating potential for cancer therapy.
The mechanism of action involves the compound's interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to enzymes and receptors, modulating their activity. The oxolane ring contributes to the compound’s stability and bioavailability, which are crucial for therapeutic efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Exhibits properties that reduce inflammation | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid on various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast cancer (MCF-7) cells. The results indicated that treatment led to cell cycle arrest at the G1 phase and induced apoptosis, suggesting its potential as an anticancer agent.
Mechanistic Insights
Molecular docking studies revealed that the compound binds effectively to target proteins involved in cell proliferation and survival pathways. This binding potentially alters signaling cascades that lead to apoptosis in cancer cells.
Synthesis of (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic Acid
The synthesis typically involves:
- Starting Materials : 4-fluorobenzaldehyde and diethyl oxalate.
- Formation of Intermediate : A condensation reaction forms an intermediate compound.
- Cyclization : The intermediate undergoes cyclization to create the oxolane ring.
- Chiral Resolution : Final steps involve obtaining the (2R,3R) enantiomer through chiral resolution techniques.
Q & A
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24–72 h .
- Analysis : Monitor degradation via UPLC-MS every 6 h; quantify intact compound using a validated calibration curve (R > 0.99) .
- Light Exposure : Test photostability under ICH Q1B guidelines (1.2 million lux hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
